
5-Nitropyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitropyridine-2-sulfonamide is a chemical compound with a molecular weight of 237.62 . It is a powder at room temperature . The compound is part of the sulfonamide group, which forms the basis of several groups of drugs .
Synthesis Analysis
The synthesis of nitropyridine compounds has been explored in various studies . For instance, reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have been investigated, where substitution of the sulfonate group by oxygen, nitrogen, and halogen nucleophiles has been attempted . This approach has led to the formation of various 2-substituted-5-nitropyridines .Molecular Structure Analysis
The molecular structure of related compounds, such as 2-amino-5-nitropyridine-2,4-dinitrophenol, has been elucidated by single-crystal X-ray diffraction analysis . The compound belongs to a monoclinic system with a centrosymmetric space group P2 1 / n .Chemical Reactions Analysis
Reactions of 5-nitropyridine-2-sulfonic acid have been studied, where substitution of the sulfonate group by oxygen, nitrogen, and halogen nucleophiles has been attempted . This approach has led to the formation of various 2-substituted-5-nitropyridines .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is part of the sulfonamide group, which forms the basis of several groups of drugs .Wissenschaftliche Forschungsanwendungen
Anticoccidial Activity
5-Nitropyridine-2-sulfonamide derivatives have demonstrated significant anticoccidial activity. Studies reveal that nitropyridinesulfonamides and their bioisosteres are active against Eimeria tenella, with optimal activity observed in sulfonamide and its lower N-alkyl derivatives. The activity is noted in the sporozoite and the first schizogony stages of the parasite's life cycle (Morisawa et al., 1980).
Synthesis of Sulfonamide Derivatives
The compound has been used in the synthesis of various N1- and N4-substituted sulfonamides. These derivatives are obtained through the condensation of 2-chloro-5-nitropyridine with different sulfonamides, indicating the compound's utility in producing a range of sulfonamide-based molecules (El-Basil et al., 1969).
Substitution Reactions and Derivative Synthesis
Substitution reactions of 5-nitropyridine-2-sulfonic acid lead to the synthesis of various substituted pyridines. These reactions involve substituting the sulfonate group with different nucleophiles, showcasing the compound's versatility in organic synthesis (Bakke & Sletvold, 2003).
Carbonic Anhydrase Inhibitor Synthesis
Derivatives of this compound have been synthesized for their inhibitory effects on human carbonic anhydrase isoforms. These derivatives demonstrate potential as pharmacological agents due to their inhibitory activity against medically relevant carbonic anhydrase isoforms (Esirden et al., 2015).
Pharmacological Evaluation
This compound analogues have been synthesized and evaluated for their potential as cyclooxygenase-2 selective inhibitors. These compounds show promise as anti-inflammatory agents, with some demonstrating significant pharmacological activity (Julémont et al., 2004).
Synthesis and Toxicological Activity
The compound's derivatives have also been explored for antimicrobial activities. Synthesis of novel sulfonamides from 5-nitroindazole and their toxicological evaluation reveal potential as antimicrobial agents (Cheptea et al., 2017).
Wirkmechanismus
Sulfonamides, including 5-Nitropyridine-2-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
5-nitropyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCFZPAJPRESBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650640.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650644.png)
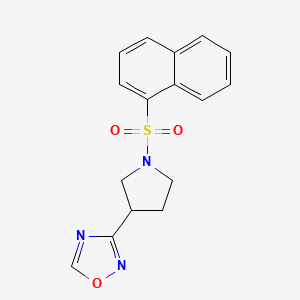
![(5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650648.png)
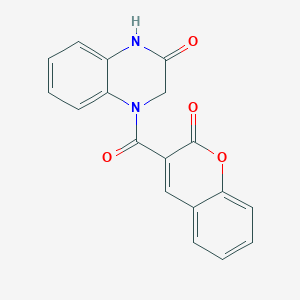
![8-(4-Bromophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2650653.png)
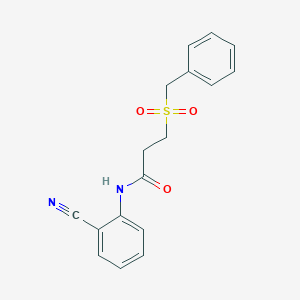
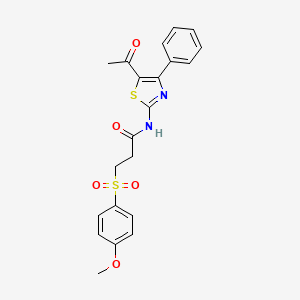
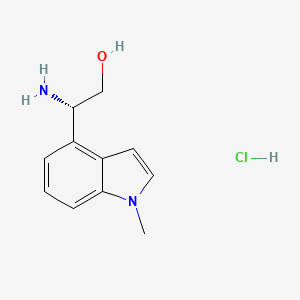

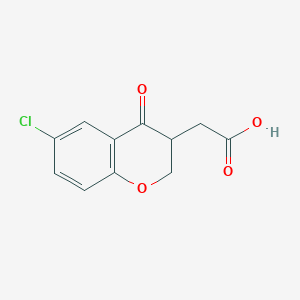
![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2650663.png)